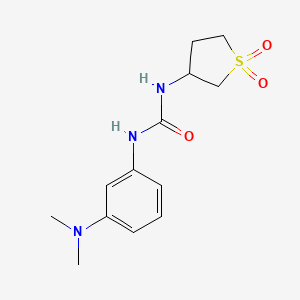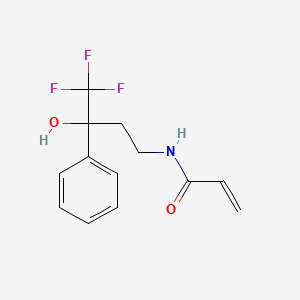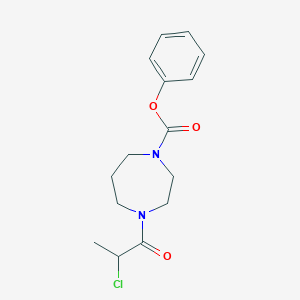![molecular formula C18H14N2O3S2 B2775167 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896346-34-2](/img/structure/B2775167.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide is a chemical compound with potential antitumor properties. It belongs to the class of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .
Synthesis Analysis
- Ethanolysis and Cyclization : Ethanol reacts with potassium thiocyanate (KSCN) and hydrochloric acid (HCl) to form the thiazole ring. Bromine in glacial acetic acid is then used to introduce the bromine atom .
- Coupling Reaction : The compound is synthesized using TBTU (a coupling reagent) and 2,6-lutidine in dry dichloromethane (DCM). This step forms the desired product .
- Substitution Reaction : The compound is refluxed with 1-(2-chloroethyl)piperidine in dimethyl sulfoxide (DMSO) and potassium carbonate (K2CO3) to yield the final product .
Molecular Structure Analysis
The compound consists of two moieties: the naphthalene ring and the 1,2-methylenedioxybenzene group. These two rings are not coplanar, forming a dihedral angle of 53.5° .
Chemical Reactions Analysis
The key mechanism of action of this compound involves the suppression of cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide derivatives have been explored for their potential anticancer properties. For example, certain benzamide derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers, surpassing the effectiveness of etoposide, a reference drug (Ravinaik et al., 2021).
Supramolecular Gelators
Some N-(thiazol-2-yl) benzamide derivatives have been identified as supramolecular gelators, showing gelation behavior towards ethanol/water and methanol/water mixtures. Their gelation capability is attributed to methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).
Antimicrobial and Antiproliferative Activities
Derivatives of this compound have demonstrated notable antimicrobial and antiproliferative activities. These activities are observed in various synthesized compounds, showing effectiveness against microbial strains and cancer cells (Mansour et al., 2020).
Stearoyl-CoA Desaturase-1 Inhibition
Research has also focused on the inhibition of stearoyl-CoA desaturase-1 (SCD-1), a potential target for therapeutic intervention. Certain benzamide derivatives have shown potent inhibitory activity in both murine and human SCD-1 assays (Uto et al., 2009).
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Synthesis and activity studies of benzamide derivatives based on thiazole and thiazoline have led to the identification of compounds with anti-inflammatory properties. These compounds exhibit significant activity across various concentration ranges (Lynch et al., 2006).
Novel Synthesis Methods
Innovative synthesis methods for N-(thiazol-2-yl)benzamide derivatives have been developed, leading to the creation of novel compounds with potential biological applications (Saeed & Rafique, 2013).
Antifungal Agents
The synthesis of new benzamide derivatives with potential antifungal properties has been a topic of research, leading to the development of compounds characterized by IR, NMR, and mass spectral data (Narayana et al., 2004).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-24-16-5-3-2-4-12(16)17(21)20-18-19-13(9-25-18)11-6-7-14-15(8-11)23-10-22-14/h2-9H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPNAEYDYMOGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2775086.png)


![4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2775089.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2775092.png)
![4,8-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B2775095.png)
![1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2775096.png)
![Methyl 2-[4-[7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2775097.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2775099.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2775104.png)
